molecular formula C17H13N3O2 B5762804 (2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid

(2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid

Cat. No.: B5762804
M. Wt: 291.30 g/mol
InChI Key: UPTTUNAKDGMUAT-SILNSSARSA-N
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Description

(2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid is a complex organic compound that features a quinoline moiety and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid typically involves the condensation of quinoline derivatives with hydrazine and subsequent reactions with phenylacetic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

(2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The hydrazinylidene group can form reactive intermediates that interact with cellular proteins, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine.

    Hydrazine derivatives: Compounds like hydralazine and isoniazid.

Uniqueness

(2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid is unique due to its combination of a quinoline moiety and a hydrazinylidene group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to other similar compounds.

Properties

IUPAC Name

(2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-17(22)16(13-6-2-1-3-7-13)20-19-14-10-4-8-12-9-5-11-18-15(12)14/h1-11,19H,(H,21,22)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTTUNAKDGMUAT-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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